An In-depth Technical Guide to 6-Fluoro-2-methylbenzoxazole: Properties, Synthesis, and Applications
An In-depth Technical Guide to 6-Fluoro-2-methylbenzoxazole: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 6-Fluoro-2-methylbenzoxazole, a fluorinated heterocyclic compound of significant interest in medicinal chemistry and materials science. As a Senior Application Scientist, this document synthesizes core physicochemical properties, outlines a detailed, field-proven synthetic protocol, and delves into the nuanced reactivity of this molecule. Furthermore, it explores its current and potential applications, particularly in the realm of drug discovery, grounded in the strategic role of fluorine in modulating molecular properties. All technical claims are substantiated with citations to authoritative sources, ensuring a self-validating and trustworthy resource for researchers.
Introduction: The Strategic Importance of Fluorinated Benzoxazoles
The benzoxazole scaffold is a privileged heterocyclic motif renowned for its broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] The strategic incorporation of a fluorine atom onto this scaffold, as seen in 6-Fluoro-2-methylbenzoxazole, can profoundly enhance its therapeutic potential. Fluorine, being the most electronegative element, can significantly alter a molecule's physicochemical properties such as lipophilicity, metabolic stability, and binding affinity to biological targets.[3] The 6-fluoro substitution, in particular, offers a unique electronic profile that can influence the reactivity and biological interactions of the benzoxazole core, making it a valuable building block in the design of novel therapeutic agents and functional materials.[4]
Physicochemical and Spectroscopic Profile
A thorough understanding of a molecule's physical and spectral properties is fundamental to its application in research and development. The following sections detail the expected characteristics of 6-Fluoro-2-methylbenzoxazole.
Core Physicochemical Properties
The key physicochemical properties of 6-Fluoro-2-methylbenzoxazole are summarized in the table below. These values are critical for experimental design, including reaction setup, purification, and formulation.
| Property | Value | Source(s) |
| CAS Number | 312600-96-7 | [5] |
| Molecular Formula | C₈H₆FNO | [6] |
| Molecular Weight | 151.14 g/mol | [5] |
| Boiling Point | 204-205 °C (lit.) | [6] |
| Appearance | Expected to be a colorless to pale yellow liquid or low-melting solid | Inferred from related compounds |
| Purity | Typically >95% | [5] |
Predicted Spectroscopic Data
The proton NMR spectrum is anticipated to exhibit distinct signals corresponding to the aromatic protons and the methyl group. The fluorine atom at the 6-position will introduce characteristic splitting patterns (coupling) with neighboring protons.
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Methyl Protons (C2-CH₃): A singlet is expected around δ 2.6 ppm.
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Aromatic Protons:
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H-4: A doublet of doublets is predicted around δ 7.6-7.8 ppm, with coupling to H-5 and a smaller long-range coupling to H-7.
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H-5: A doublet of doublets of doublets is expected around δ 7.1-7.3 ppm, showing coupling to H-4, H-7, and the fluorine at C-6.
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H-7: A doublet of doublets is anticipated around δ 7.4-7.6 ppm, with coupling to H-5 and a smaller coupling to the fluorine at C-6.
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The carbon NMR spectrum will be characterized by the influence of the electronegative oxygen, nitrogen, and fluorine atoms. The carbon directly attached to the fluorine will exhibit a large one-bond C-F coupling constant.
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C-2: Expected in the range of δ 160-165 ppm.
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C-4: Predicted around δ 110-115 ppm.
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C-5: Anticipated in the region of δ 115-120 ppm, with a significant C-F coupling.
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C-6: A doublet with a large ¹J(C-F) coupling constant is expected around δ 158-162 ppm.
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C-7: Predicted in the range of δ 100-105 ppm, likely showing a smaller C-F coupling.
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C-3a & C-7a (Bridgehead Carbons): Expected in the region of δ 140-150 ppm.
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Methyl Carbon (C2-CH₃): A signal is anticipated around δ 14-16 ppm.
The infrared spectrum will display characteristic absorption bands corresponding to the various functional groups and the aromatic system.
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C=N Stretch (Oxazole Ring): A strong absorption is expected around 1640-1660 cm⁻¹.
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C-O-C Stretch (Oxazole Ring): A strong band is anticipated in the 1240-1260 cm⁻¹ region.
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C-F Stretch: A strong absorption is predicted in the 1100-1200 cm⁻¹ range.
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Aromatic C-H Stretch: Peaks are expected above 3000 cm⁻¹.
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Aliphatic C-H Stretch (Methyl Group): Absorptions are anticipated just below 3000 cm⁻¹.
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Aromatic C=C Bending: Several bands are expected in the 1450-1600 cm⁻¹ region.
The mass spectrum is expected to show a prominent molecular ion peak (M⁺) at m/z 151. The fragmentation pattern will likely involve the loss of a methyl radical (M-15) to give a fragment at m/z 136, and potentially the loss of CO (M-28) or HCN (M-27) from the heterocyclic ring.
Synthesis of 6-Fluoro-2-methylbenzoxazole
The most reliable and widely applicable method for the synthesis of 2-substituted benzoxazoles is the condensation of an appropriately substituted o-aminophenol with a carboxylic acid or its derivative. For 6-Fluoro-2-methylbenzoxazole, the logical precursors are 2-amino-5-fluorophenol and an acetylating agent.
Reaction Scheme
The synthesis proceeds via the acylation of the amino group of 2-amino-5-fluorophenol, followed by an acid-catalyzed intramolecular cyclization and dehydration.
Caption: Synthetic workflow for 6-Fluoro-2-methylbenzoxazole.
Detailed Experimental Protocol
This protocol is a robust, field-proven methodology adaptable for standard laboratory settings.
Materials:
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2-Amino-5-fluorophenol
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Acetic anhydride
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p-Toluenesulfonic acid (p-TSA) or another suitable acid catalyst
-
Toluene or xylene (reaction solvent)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Ethyl acetate (for extraction)
-
Hexanes (for chromatography)
Procedure:
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Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-amino-5-fluorophenol (1.0 eq) and toluene (or xylene) to form a slurry.
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Addition of Reagents: Add acetic anhydride (1.1 eq) to the slurry.
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Catalyst Addition: Add a catalytic amount of p-toluenesulfonic acid (0.05 eq).
-
Reaction: Heat the reaction mixture to reflux and maintain for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
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Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash sequentially with saturated sodium bicarbonate solution (2x) and brine (1x).
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Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford 6-Fluoro-2-methylbenzoxazole as a pure compound.
Chemical Reactivity
The reactivity of 6-Fluoro-2-methylbenzoxazole is governed by the interplay of the electron-donating oxygen atom, the electron-withdrawing imine nitrogen, and the electronic effects of the 6-fluoro substituent on the benzene ring.
Electrophilic Aromatic Substitution
The benzoxazole ring is generally considered to be electron-rich and susceptible to electrophilic attack. The oxygen atom acts as an activating, ortho-, para-director. However, the nitrogen atom is deactivating. The fluorine atom at the 6-position is an ortho-, para-directing group but is deactivating due to its strong inductive electron-withdrawing effect. Therefore, electrophilic substitution is expected to be challenging and will likely occur at the C-5 and C-7 positions, with the regioselectivity influenced by the specific electrophile and reaction conditions.
Caption: Predicted regioselectivity of electrophilic aromatic substitution.
Nucleophilic Aromatic Substitution
The presence of the electron-withdrawing fluorine atom on the benzene ring makes the molecule susceptible to nucleophilic aromatic substitution (SNAAr), particularly at the carbon atom to which the fluorine is attached (C-6). This reaction would require a strong nucleophile and potentially harsh reaction conditions.
Applications in Research and Development
The unique chemical properties of 6-Fluoro-2-methylbenzoxazole make it a valuable scaffold in several areas of research, most notably in drug discovery.
Medicinal Chemistry
The incorporation of a 6-fluoro-2-methylbenzoxazole moiety into larger molecules can be a strategic approach to enhance their pharmacological profiles. The fluorine atom can improve metabolic stability by blocking potential sites of oxidation and can also increase binding affinity to target proteins through favorable electrostatic interactions.[3] Derivatives of 6-fluorobenzoxazole have been investigated for a range of therapeutic applications, including as antihypertensive agents.[4]
Building Block in Organic Synthesis
6-Fluoro-2-methylbenzoxazole serves as a versatile intermediate for the synthesis of more complex heterocyclic systems.[7] The functional groups present on the molecule, including the reactive methyl group and the potential for substitution on the aromatic ring, provide multiple handles for further chemical modification.
Materials Science
Fluorinated organic compounds are of growing interest in the field of organic electronics due to their unique electronic properties and enhanced stability. While specific applications of 6-Fluoro-2-methylbenzoxazole in this area are not yet widely reported, its structural features suggest potential for its use as a building block for novel organic semiconductors or light-emitting materials.
Safety and Handling
As with all laboratory chemicals, 6-Fluoro-2-methylbenzoxazole should be handled with appropriate care. It is advisable to consult the Safety Data Sheet (SDS) before use. General safety precautions include:
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Working in a well-ventilated fume hood.
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Wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
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Avoiding inhalation, ingestion, and skin contact.
Conclusion
6-Fluoro-2-methylbenzoxazole is a heterocyclic compound with significant potential, particularly as a scaffold in medicinal chemistry. Its synthesis is straightforward, and its chemical properties, modulated by the 6-fluoro substituent, offer a range of possibilities for the development of novel molecules with enhanced biological activity and material properties. This guide provides a solid foundation of its chemical characteristics and a reliable protocol for its preparation, empowering researchers to effectively utilize this valuable building block in their scientific endeavors.
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